Cyclobuta-dithymidine

Vue d'ensemble

Description

Cyclobuta-dithymidine is a synthetic compound that has been the subject of scientific research for several years now. It is a DNA photo-crosslinker that has the potential to be used in various applications, including DNA sequencing, gene therapy, and cancer treatment.

Applications De Recherche Scientifique

Photoproduct Induction and Persistence in Human Skin

A study examined cyclobuta-dithymidine (TT) photoproduct induction and persistence in human skin exposed to simulated solar UV radiation. Researchers found varying levels of TT photoproducts in individuals, demonstrating the skin's response to UV exposure and potential implications for skin cancer research (Bruze, Emmett, Creasey, & Strickland, 1989).

Protection by Constitutive Pigmentation

Another study focused on the role of constitutive epidermal pigmentation in protecting DNA from solar UV-induced damage. Heavily pigmented skin showed a reduced formation of cyclobuta-dithymidine photoproducts, highlighting the protective role of melanin against DNA damage from UV radiation (Strickland, Bruze, & Creasey, 1988).

Induction and Repair in Animal Models

The induction and repair of cyclobuta-dithymidine photoproducts were also studied in hamster skin. This study offers insights into the mechanisms of DNA repair following UV radiation exposure, which is crucial for understanding skin cancer development and prevention strategies (Strickland & Creasey, 1989).

Photoproducts in Urine After Sun Exposure

Research has demonstrated the presence of cyclobutane thymidine dimers in human urine following sun exposure. This finding is significant for non-invasive monitoring of UV-induced DNA damage, which can have implications for assessing skin cancer risk and the effectiveness of sun protection strategies (Le Curieux & Hemminki, 2001).

Sunscreen Efficacy in Preventing DNA Damage

A study investigated the effectiveness of sunscreen in preventing epidermal DNA damage. The research highlighted the need for proper sunscreen application to maximize protection against UV-induced cyclobutane pyrimidine dimer formation, a key factor in skin cancer development (Young et al., 2018).

Structural and Electronic Properties

Investigations into the structural and electronic properties of cyclobutane-containing compounds, like those found in cyclobuta-dithymidine, are essential for understanding their behavior in biological systems and potential applications in drug design and materials science (Izydorczyk et al., 2022).

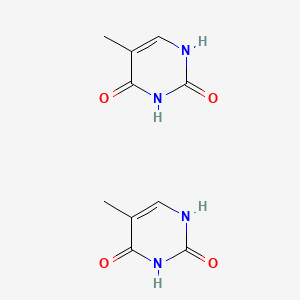

Propriétés

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6N2O2/c2*1-3-2-6-5(9)7-4(3)8/h2*2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBXRHFIVUFPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O.CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobuta-dithymidine | |

CAS RN |

28806-14-6 | |

| Record name | Cyclobuta-dithymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028806146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

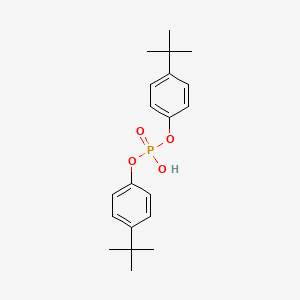

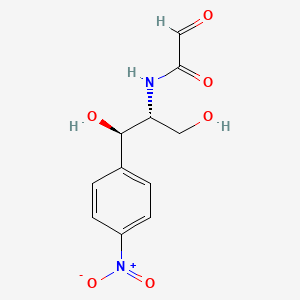

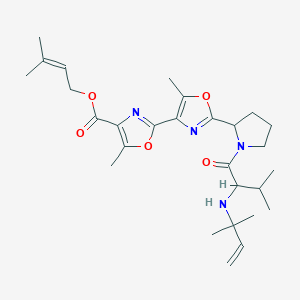

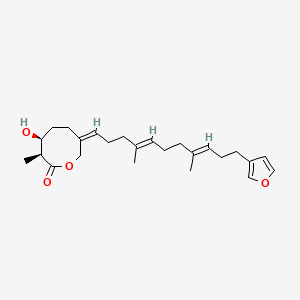

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B1212251.png)

![5-[6,6-dimethylhepta-2,4-diynyl(methyl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1212253.png)

![N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide](/img/structure/B1212259.png)

![6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one](/img/structure/B1212263.png)

![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)